2-(4-bromo-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide

Catalog No.
S11402115
CAS No.
M.F
C19H14BrN3O
M. Wt
380.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-bromo-1H-indol-1-yl)-N-(quinolin-5-yl)acetami...

Product Name

2-(4-bromo-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide

IUPAC Name

2-(4-bromoindol-1-yl)-N-quinolin-5-ylacetamide

Molecular Formula

C19H14BrN3O

Molecular Weight

380.2 g/mol

InChI

InChI=1S/C19H14BrN3O/c20-15-5-1-8-18-13(15)9-11-23(18)12-19(24)22-17-7-2-6-16-14(17)4-3-10-21-16/h1-11H,12H2,(H,22,24)

InChI Key

URGWOYOWKDUWLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)CN3C=CC4=C3C=CC=C4Br

2-(4-bromo-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide is a synthetic organic compound characterized by the presence of both indole and quinoline moieties. Its molecular formula is C19H14BrN3OC_{19}H_{14}BrN_{3}O with a molecular weight of approximately 380.2 g/mol. The compound features a bromine atom at the 4-position of the indole ring, which may influence its chemical reactivity and biological activity. The IUPAC name for this compound is 2-(4-bromoindol-1-yl)-N-quinolin-5-ylacetamide, and its structure can be represented by the following canonical SMILES notation: C1=CC2=C(C=CC=N2)C(=C1)NC(=O)CN3C=CC4=C3C=CC=C4Br.

The synthesis of 2-(4-bromo-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide typically involves several key reactions:

  • Formation of the Indole Moiety: The indole ring can be synthesized via methods such as Fischer indole synthesis.
  • Bromination: The indole ring undergoes bromination at the 4-position using bromine or N-bromosuccinimide (NBS).
  • Formation of the Quinoline Moiety: The quinoline ring can be synthesized through Skraup synthesis or other related methods.
  • Coupling Reaction: The brominated indole and quinoline derivatives are coupled using a linker, such as acetamide, typically in the presence of a base like potassium carbonate in a polar solvent.

These reactions can yield various products depending on the specific reagents and conditions used, such as oxidation leading to quinoline N-oxides or substitution introducing different functional groups on the indole ring.

Compounds containing indole and quinoline structures have been noted for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific biological activity of 2-(4-bromo-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide may arise from its ability to interact with various molecular targets, such as enzymes or receptors involved in disease pathways. Preliminary studies suggest that halogenated indoles can exhibit significant antitumor activity .

The synthesis methods for 2-(4-bromo-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide generally follow these steps:

  • Indole Synthesis: Indoles can be synthesized from phenylhydrazine and ketones via Fischer synthesis.
  • Bromination: Bromination at the 4-position can be achieved using bromine in an appropriate solvent.
  • Quinoline Synthesis: Quinoline derivatives may be formed via Skraup synthesis or similar methodologies.
  • Coupling Reaction: The final coupling to form the acetamide involves reacting the indole and quinoline derivatives under basic conditions.

The potential applications of 2-(4-bromo-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide include:

  • Chemical Research: As a building block for synthesizing more complex molecules.
  • Biological Research: Potential use as a probe or ligand in biochemical assays.
  • Pharmaceuticals: Possible therapeutic applications due to its structural resemblance to bioactive compounds.
  • Industrial Uses: In the synthesis of dyes, pigments, or other industrial chemicals.

Interaction studies for this compound would typically focus on its binding affinity to specific biological targets, such as proteins or enzymes involved in disease processes. These studies could employ techniques like surface plasmon resonance or fluorescence spectroscopy to evaluate binding interactions and kinetics.

Several compounds share structural similarities with 2-(4-bromo-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide:

Compound NameStructural FeaturesUnique Characteristics
2-(4-chloro-1H-indol-1-yl)-N-(quinolin-5-yl)acetamideChlorine instead of bromineDifferent reactivity profile due to chlorine
2-(4-fluoro-1H-indol-1-y)-N-(quinolin-5-y)acetamideFluorine substitutionPotentially altered pharmacokinetics
2-(4-methyl-1H-indol-1-y)-N-(quinolin-5-y)acetamideMethyl group at 4-positionMay exhibit different biological activities

XLogP3

4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

379.03202 g/mol

Monoisotopic Mass

379.03202 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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